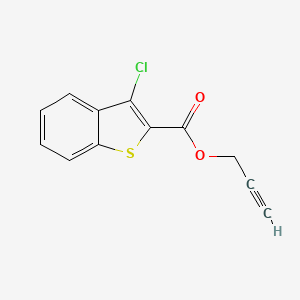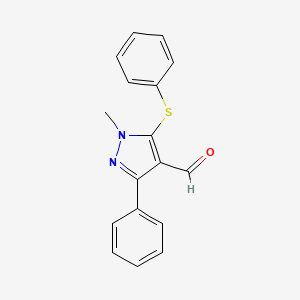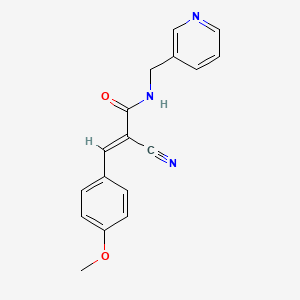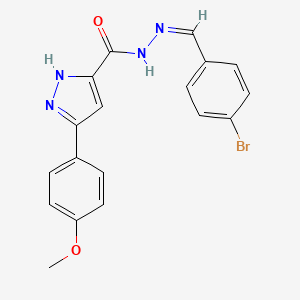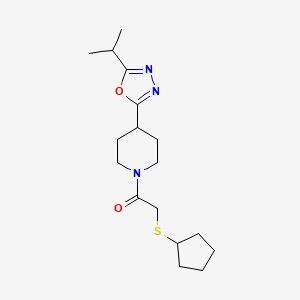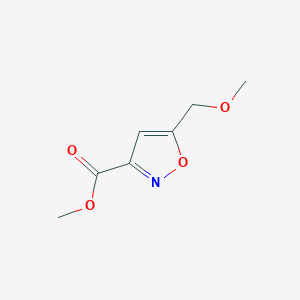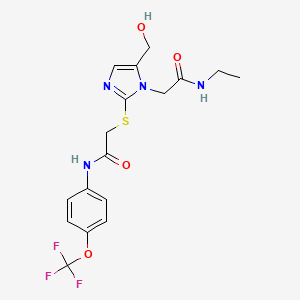
N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the amide group, and the various substituents. The trifluoromethoxyphenyl group would likely contribute significant steric bulk and electronic effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole ring, the amide group, and the various substituents. The imidazole ring and the amide group are both nucleophilic and could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the amide group, and the various substituents would likely affect its solubility, stability, and other properties .Scientific Research Applications
Anticancer Properties
Compound X exhibits promising anticancer activity. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistically, it interferes with cell proliferation, induces apoptosis, and inhibits angiogenesis. Further studies are needed to optimize its efficacy and understand its precise molecular targets .
Anti-inflammatory Potential
Inflammation plays a crucial role in various diseases. Compound X has demonstrated anti-inflammatory effects by modulating key pathways, such as NF-κB and COX-2. Its potential as a therapeutic agent for inflammatory conditions warrants further investigation .
Neuroprotective Effects
Compound X has shown neuroprotective properties in preclinical models. It enhances neuronal survival, reduces oxidative stress, and attenuates neuroinflammation. Researchers are exploring its potential in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Antimicrobial Activity
Compound X exhibits antimicrobial effects against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell membranes and inhibits growth. Researchers are investigating its potential as an alternative to existing antibiotics .
Metabolic Syndrome and Diabetes
Emerging evidence suggests that Compound X may impact metabolic pathways. It enhances insulin sensitivity, regulates glucose metabolism, and reduces lipid accumulation. These properties make it a candidate for managing metabolic syndrome and type 2 diabetes .
Future Directions
properties
IUPAC Name |
N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylimidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O4S/c1-2-21-14(26)8-24-12(9-25)7-22-16(24)29-10-15(27)23-11-3-5-13(6-4-11)28-17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRBHMNBTVJZIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![morpholin-4-yl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2399205.png)


![Tert-butyl N-[2-[(2-chloroacetyl)amino]-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2399208.png)
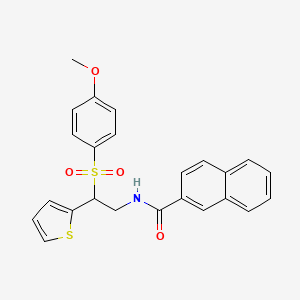
![N-[6-(1H-pyrrol-1-yl)-2H-1,3-benzodioxol-5-yl]prop-2-enamide](/img/structure/B2399210.png)
![(4,4-Difluoropiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2399215.png)

